![molecular formula C9H13ClN2O B11763108 8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride CAS No. 956433-31-1](/img/structure/B11763108.png)
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 8-méthyl-2,3,4,5-tétrahydropyrido[3,2-f][1,4]oxazepine est un composé chimique de formule moléculaire C9H13ClN2O et d'une masse moléculaire de 200,67 g/mol . Ce composé est connu pour sa structure unique, qui comprend un système cyclique de pyrido[3,2-f][1,4]oxazepine. Il a diverses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 8-méthyl-2,3,4,5-tétrahydropyrido[3,2-f][1,4]oxazepine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du cycle oxazepine. Les voies de synthèse détaillées et les conditions réactionnelles peuvent varier, mais elles impliquent généralement des processus en plusieurs étapes qui nécessitent un contrôle minutieux de la température, du pH et du temps de réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final sous sa forme de sel de chlorhydrate .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 8-méthyl-2,3,4,5-tétrahydropyrido[3,2-f][1,4]oxazepine peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution: Il peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour garantir la transformation souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des conditions spécifiques utilisées. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire des dérivés avec des groupes fonctionnels différents .
4. Applications de la recherche scientifique
Le chlorhydrate de 8-méthyl-2,3,4,5-tétrahydropyrido[3,2-f][1,4]oxazepine a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie: Il sert de sonde dans l'étude des processus biologiques et des interactions.
Médecine: Ce composé est étudié pour ses propriétés thérapeutiques potentielles, y compris ses effets sur des cibles biologiques spécifiques.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et produits chimiques.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 8-méthyl-2,3,4,5-tétrahydropyrido[3,2-f][1,4]oxazepine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut se lier aux récepteurs ou aux enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological processes and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its effects on specific biological targets.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
8-méthyl-2,3,4,5-tétrahydropyrido[3,2-f][1,4]oxazepine: La forme non-chlorhydrate du composé.
Autres dérivés d'oxazepine: Composés ayant des structures cycliques similaires mais des substituants différents.
Unicité
Le chlorhydrate de 8-méthyl-2,3,4,5-tétrahydropyrido[3,2-f][1,4]oxazepine est unique en raison de sa structure spécifique et de la présence du groupe chlorhydrate, qui peut influencer sa solubilité, sa stabilité et sa réactivité. Cette unicité le rend précieux pour des applications de recherche spécifiques où ces propriétés sont avantageuses .
Propriétés
Numéro CAS |
956433-31-1 |
|---|---|
Formule moléculaire |
C9H13ClN2O |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
8-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-2-3-8-6-10-4-5-12-9(8)11-7;/h2-3,10H,4-6H2,1H3;1H |
Clé InChI |
XCNFTUDRQPSQRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(CNCCO2)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


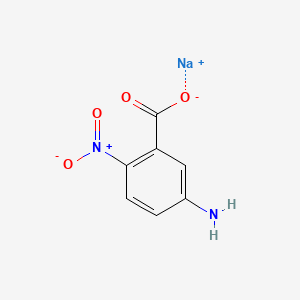
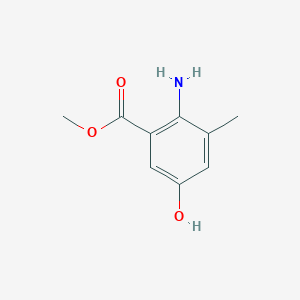
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
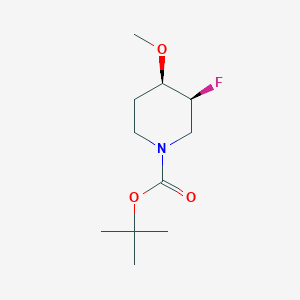

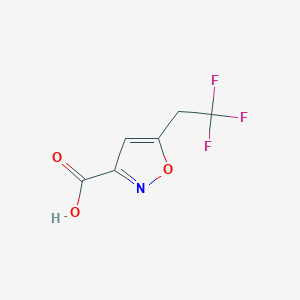
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
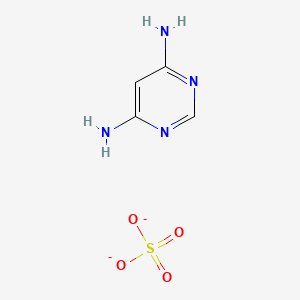
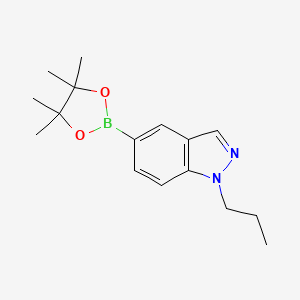
![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
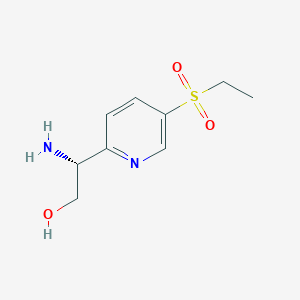

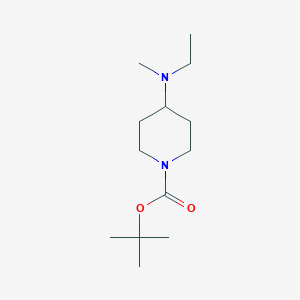
![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
